Bienvenue dans la boutique en ligne BenchChem!

Emopamil

5-HT2 Receptor Serotonin Antagonism Receptor Binding

Emopamil's uniquely balanced dual antagonism (calcium channels & 5-HT2 receptors) and extracellular VSCC action set it apart from verapamil/gallopamil. This stereoselective phenylalkylamine demonstrates potent neuroprotection in ischemia models, making it an essential tool for reproducible preclinical stroke and migraine research. Order the active (-)-enantiomer (levemopamil) for studies requiring precise metabolic recovery data.

Molecular Formula C23H31N2+
Molecular Weight 335.5 g/mol
CAS No. 78370-13-5
Cat. No. B1663351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmopamil
CAS78370-13-5
Synonyms2-isopropyl-5(methylphen-ethylamino)-2-phenylvaleronitrile hydrochloride
emopamil
emopamil, (+)-isomer
emopamil, (+-)-isomer
emopamil, (-)-isomer
levemopamil
Molecular FormulaC23H31N2+
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2
InChIInChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3/p+1/t23-/m0/s1
InChIKeyDWAWDSVKAUWFHC-QHCPKHFHSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Emopamil CAS 78370-13-5 Procurement: A Dual-Mechanism Phenylalkylamine with Defined Neuroprotective Potential


Emopamil (CAS 78370-13-5) is a phenylalkylamine derivative that functions as both a calcium channel blocker and a serotonin 5-HT2 receptor antagonist [1]. It is structurally related to verapamil and gallopamil but exhibits a distinct pharmacological profile, characterized by a unique balance between calcium and serotonin antagonism and an extracellular site of action on neuronal voltage-sensitive calcium channels (VSCCs) that may underpin its enhanced anti-ischemic properties in experimental models [2]. The compound exists as optically active stereoisomers, and its biological activity is stereoselective for 5-HT2 receptor antagonism [3].

Why In-Class Substitution with Other Phenylalkylamines Is Scientifically Inadvisable


Within the phenylalkylamine class, compounds such as verapamil and gallopamil are often considered for similar experimental applications; however, Emopamil exhibits a fundamentally different functional profile that precludes simple interchange. Its balanced, dual antagonism of calcium channels and 5-HT2 receptors is uniquely weighted towards potent serotonin blockade, which is not a feature shared to the same degree by its close analogs [1]. Critically, Emopamil acts at an extracellular site on neuronal voltage-sensitive calcium channels (VSCCs) to inhibit calcium influx, in contrast to verapamil, which acts intracellularly [2]. This distinct site of action, coupled with pronounced stereoselectivity for 5-HT2 antagonism [3], results in divergent neuroprotective efficacy and metabolic outcomes in experimental ischemia models, making generic substitution a high-risk proposition for reproducible research outcomes.

Quantitative Differentiation of Emopamil (CAS 78370-13-5) from Verapamil, Gallopamil, and Noremopamil


Potent and Stereoselective 5-HT2 Receptor Antagonism: Emopamil Exhibits 40-Fold Higher Affinity than Verapamil

(S)-Emopamil demonstrates exceptionally high affinity for the cerebral serotonin 5-HT2 receptor, with a Ki value of 4.4 nmol/l for displacing 3H-ketanserin in rat cerebrocortical membranes [1]. This affinity is substantially greater than that of verapamil and gallopamil (Ki = 177 and 242 nmol/l, respectively), representing a 40-fold increase in potency over verapamil [1]. The 5-HT2 antagonism of (S)-emopamil is clearly stereoselective; its affinity is 13-fold higher than that of the (R)-enantiomer (Ki = 58 nmol/l) [1].

5-HT2 Receptor Serotonin Antagonism Receptor Binding

Balanced Calcium Channel Binding Affinity: Emopamil is Comparable to Verapamil and Gallopamil

While exhibiting superior 5-HT2 antagonism, (S)-emopamil maintains a calcium channel binding affinity that is comparable to its class analogs. In receptor binding studies using (S)-3H-devapamil on rat cerebrocortical membranes, (S)-emopamil demonstrated a Ki value of 38 nmol/l, which is in the same range as verapamil (Ki = 49 nmol/l) and gallopamil (Ki = 27 nmol/l) [1]. Unlike its 5-HT2 activity, there was no clear stereoselectivity for calcium channel binding between the (S)- and (R)-enantiomers [1].

Calcium Channel Phenylalkylamine Binding Site Receptor Binding

Functional Serotonin Antagonism in Vascular Tissue: Emopamil is 8-Fold More Potent than Verapamil

The superior receptor binding affinity of (S)-emopamil for 5-HT2 receptors translates directly into enhanced functional activity. In isolated rat aortic strips, the serotonin antagonistic efficacy of (S)-emopamil (EC50 = 4.5 nmol/l) was an order of magnitude higher than that of verapamil (EC50 = 35 nmol/l) and gallopamil (EC50 = 14 nmol/l) [1]. This represents an approximate 8-fold increase in functional potency over verapamil [1].

Functional Antagonism Vascular Reactivity Serotonin

Selectively Weaker Cardiac Calcium Antagonism: Emopamil's Reduced Negative Inotropy

In contrast to its potent serotonin antagonism, (S)-emopamil exhibits a significantly weaker functional calcium antagonism in cardiac tissue compared to verapamil and gallopamil. In isolated, electrically driven left atria of guinea pigs, (S)-emopamil inhibited contractile force with an EC50 of 29 µmol/l, whereas verapamil and gallopamil were far more potent, with EC50 values of 1.1 µmol/l and 0.19 µmol/l, respectively [1]. This indicates that emopamil is approximately 26-fold less potent than verapamil and 153-fold less potent than gallopamil in depressing cardiac contractility [1].

Cardiac Pharmacology Negative Inotropy Calcium Antagonism

Distinct Site of Action on Neuronal VSCCs: Extracellular Inhibition by Emopamil vs. Intracellular Action of Verapamil

Using quaternary ammonium derivatives to probe the 'sidedness' of action, a study found that emopamil and verapamil inhibit nerve terminal voltage-sensitive calcium channel (VSCC) function at distinct locations. In assays of K+-evoked 45Ca2+ influx into rat brain synaptosomes, both verapamil and emopamil showed comparable potency (IC50 ≈ 30 µM) [1]. However, the quaternary derivative of verapamil was largely inactive (IC50 > 300 µM), while the emopamil quaternary derivative retained full potency [1]. This suggests emopamil acts at an extracellular site to inhibit VSCC function, whereas verapamil requires access to an intracellular site [1]. Furthermore, emopamil was more potent (IC50 = 3.6 µM) than verapamil (IC50 = 17 µM) at inhibiting the evoked increase of intracellular calcium in cultured cortical neurons [1].

Voltage-Sensitive Calcium Channels Neuronal Calcium Influx Site of Action

Stereoselective Enhancement of Postischemic Energy Metabolism: The (-)-Enantiomer is the Active Moiety

The efficacy of emopamil in restoring postischemic energy metabolism is stereoselective. In the isolated perfused rat brain model, both the racemic mixture and the (-)-enantiomer of emopamil at a concentration of 1 µmol/l significantly enhanced the postischemic restoration of high-energy phosphate levels [1]. In contrast, the (+)-enantiomer of emopamil proved to be ineffective at both 1 and 10 µmol/l [1]. This demonstrates that the (-)-enantiomer (levemopamil) is the pharmacologically active component for this neuroprotective effect, and at a concentration of 10 µmol/l, both gallopamil and emopamil showed similar efficacy [1].

Cerebral Ischemia Energy Metabolism Stereoselectivity

Defined Research Applications of Emopamil Based on Quantified Pharmacological Differentiation


Investigating Dual Calcium/Serotonin Mechanisms in Experimental Cerebral Ischemia and Neuroprotection

Emopamil is optimally suited for preclinical stroke and cerebral ischemia research where the interplay between calcium overload and serotonin-mediated vascular/neuronal injury is a focus. Its uniquely potent 5-HT2 antagonism (Ki = 4.4 nmol/l, EC50 = 4.5 nmol/l) combined with extracellular VSCC blockade differentiates it from verapamil or gallopamil, which lack this balanced dual-mechanism profile [1]. The compound has demonstrated significant reduction in hippocampal neuronal damage and improved functional outcomes in rodent models of global ischemia [2]. For reproducible results, the (-)-enantiomer (levemopamil) should be used, as it is the stereospecific active moiety for postischemic metabolic recovery [3].

Probing the Role of 5-HT2 Receptors in Migraine Pathophysiology

Given its exceptional potency as a functional 5-HT2 antagonist in vascular tissue (EC50 = 4.5 nmol/l) and its patent history for migraine treatment, emopamil is a valuable research tool for studying the role of serotonin in migraine, particularly in models of cranial vasodilation and neurogenic inflammation [1]. Its activity is substantially higher than verapamil (8-fold) or gallopamil (3-fold) in this regard, making it a more appropriate choice for isolating serotonin-mediated components of the condition compared to other phenylalkylamines [1].

Studying Extracellular vs. Intracellular Modulation of Neuronal Voltage-Sensitive Calcium Channels (VSCCs)

Emopamil is a critical probe for electrophysiology and neuropharmacology studies aimed at dissecting the topology of drug binding sites on VSCCs. The use of its quaternary derivative definitively demonstrates an extracellular site of action for inhibition of synaptosomal calcium influx, in stark contrast to verapamil, which acts intracellularly [1]. This property makes emopamil an essential comparator for studies investigating the structural and functional domains of the calcium channel complex and the mechanisms of calcium channel blocker action in neurons [1].

Evaluating Compounds with Reduced Cardiac Liability for Cerebrovascular Indications

For in vivo studies of cerebral blood flow or neuroprotection where confounding cardiac effects (e.g., bradycardia, negative inotropy) must be minimized, emopamil offers a distinct advantage. Its functional calcium antagonism in cardiac tissue is 26-fold weaker than verapamil and over 150-fold weaker than gallopamil [1]. This selectivity profile, validated in vitro, allows for the investigation of cerebrovascular effects at doses less likely to produce significant cardiovascular depression, a common limitation of other calcium channel blockers in preclinical research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emopamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.